molecular formula C23H23NO7 B2961997 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 900878-84-4

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No. B2961997
CAS RN: 900878-84-4
M. Wt: 425.437
InChI Key: REATXJJFWASNTA-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB is a member of the chromenone family and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Metabolic Pathway Analysis

Studies have been conducted on the metabolism of compounds with similar structures, such as HM-30181, which is a P-glycoprotein inhibitor. These studies aim to understand the metabolic pathways in rats, including the identification of metabolites through liquid chromatography and mass spectrometry. Such research is crucial for drug development and understanding the pharmacokinetics of new therapeutic agents (Paek et al., 2006).

Synthesis of Stable Derivatives

The reaction of dimethyl acetylenedicarboxylate with naphthols in the presence of phosphites has led to the synthesis of stable oxa-2 lambda 5-phosphaphenanthrene derivatives and benzochromene derivatives. This research demonstrates the chemical reactivity and potential for creating novel compounds with applications in materials science and possibly pharmaceuticals (Yavari et al., 2003).

Fluorescent Probes for Hypoxic Cells

The development of fluorescent probes based on similar molecular frameworks, such as 4-nitroimidazole-3-hydroxyflavone conjugates, for the selective detection of hypoxic cells or nitroreductase activity, illustrates the compound's utility in biomedical research. These probes offer "Turn-On" fluorescence in response to hypoxic conditions in tumor cells, providing a tool for imaging and studying cancer (Feng et al., 2016).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from related chemical precursors highlights the compound's relevance in peptidomimetic chemistry. This research facilitates the development of novel peptide-based therapeutics and the exploration of their biological activities (Sladojevich et al., 2007).

properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-17-13-16(30-23(26)24-8-10-29-11-9-24)5-7-20(17)31-22(25)21(14)18-12-15(27-2)4-6-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REATXJJFWASNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

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